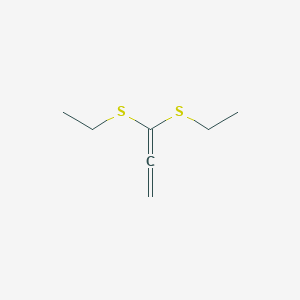
1,1-Bis(ethylsulfanyl)propadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(ethylsulfanyl)propadiene is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a propadiene backbone. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)propadiene typically involves the deprotonation of a [2,2-bis(ethylsulfanyl)vinyl]triphenylphosphonium salt followed by a reaction with diarylketenes . This method yields the desired compound in moderate yields. The reaction conditions often require an inert atmosphere, such as argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would likely be applied to produce this compound efficiently.
化学反应分析
Types of Reactions
1,1-Bis(ethylsulfanyl)propadiene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce thiols.
科学研究应用
1,1-Bis(ethylsulfanyl)propadiene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 1,1-Bis(ethylsulfanyl)propadiene involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved often include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations.
相似化合物的比较
Similar Compounds
1,1-Bis(methylsulfanyl)propadiene: Similar structure but with methyl groups instead of ethyl groups.
1,1-Bis(propylsulfanyl)propadiene: Similar structure but with propyl groups instead of ethyl groups.
1,1-Bis(ethylsulfanyl)ethane: Similar structure but with an ethane backbone instead of propadiene.
Uniqueness
1,1-Bis(ethylsulfanyl)propadiene is unique due to its specific combination of ethylsulfanyl groups and a propadiene backbone, which imparts distinct chemical properties
属性
CAS 编号 |
79159-22-1 |
|---|---|
分子式 |
C7H12S2 |
分子量 |
160.3 g/mol |
InChI |
InChI=1S/C7H12S2/c1-4-7(8-5-2)9-6-3/h1,5-6H2,2-3H3 |
InChI 键 |
JPOCQMORJSUXME-UHFFFAOYSA-N |
规范 SMILES |
CCSC(=C=C)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


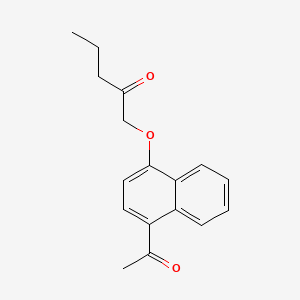
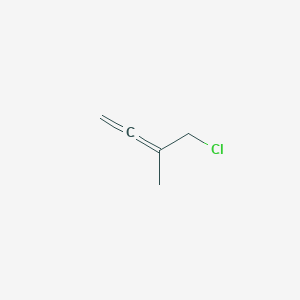
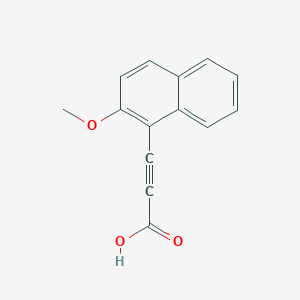


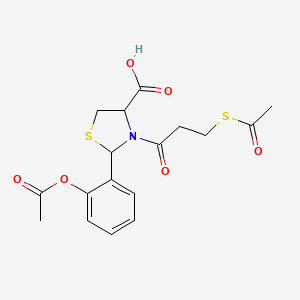
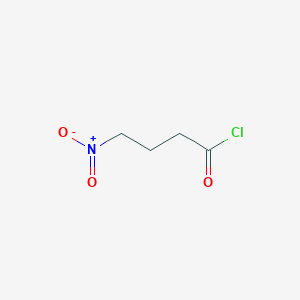
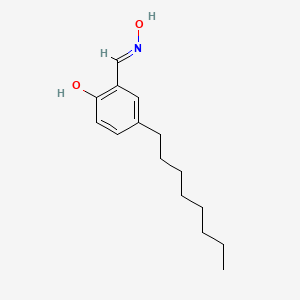
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
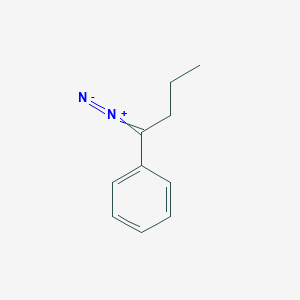
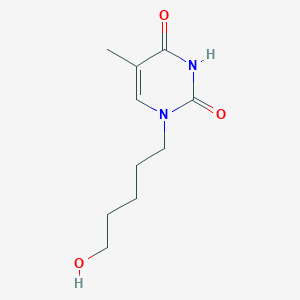
![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
